
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione, also known as DOPOT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOPOT is a derivative of the natural compound, resveratrol, which is found in red grapes, berries, and peanuts. DOPOT has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is complex and involves multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge reactive oxygen species and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is a hallmark of anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments, including its low bioavailability and its potential toxicity at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of this compound for each experiment.
Zukünftige Richtungen
There are several future directions for 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione research, including the development of novel drug delivery systems to improve its bioavailability, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic applications in other diseases, such as diabetes and obesity. Additionally, the elucidation of the molecular mechanisms underlying the anticancer and neuroprotective effects of this compound may lead to the identification of novel therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal concentration and dosage for each experiment. With further research, this compound may become a valuable tool for the development of novel therapies for various diseases.
Synthesemethoden
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione can be synthesized through a multi-step process, starting with the reaction of resveratrol with thionyl chloride to form resveratrol chloride. The resveratrol chloride is then reacted with 2-amino-5-hydroxybenzoic acid to form the intermediate compound, 5-(3,4-dihydroxyphenyl)oxazole-2-carboxylic acid. Finally, the intermediate compound is treated with thionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. In cardiovascular disease research, this compound has been shown to protect against myocardial ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
Eigenschaften
| 114272-13-8 | |
Molekularformel |
C9H7NO3S |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
5-(3,4-dihydroxyphenyl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C9H7NO3S/c11-6-2-1-5(3-7(6)12)8-4-10-9(14)13-8/h1-4,11-12H,(H,10,14) |
InChI-Schlüssel |
UJDIWVMMJIBGRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
Synonyme |
2(3H)-Oxazolethione, 5-(3,4-dihydroxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)
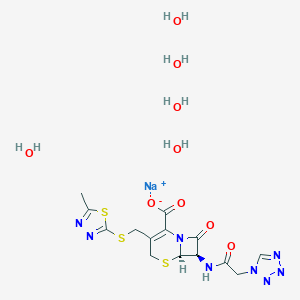

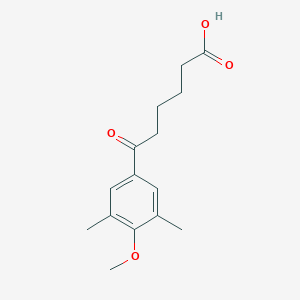



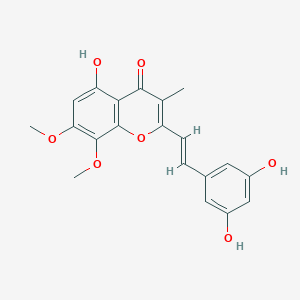

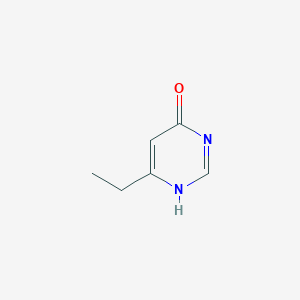
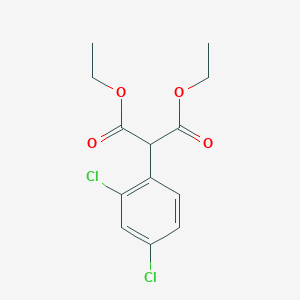
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
